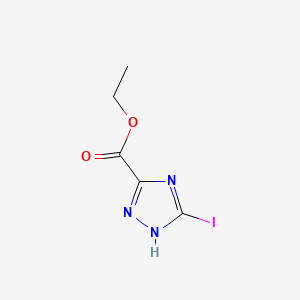

ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic and Medicinal Chemistry

The 1,2,4-triazole scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in a multitude of biologically active compounds. Its unique properties, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its frequent use in drug design.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:

Antifungal: The triazole class is renowned for its potent antifungal agents, such as fluconazole (B54011) and itraconazole, which are mainstays in the treatment of fungal infections. nih.govrsc.org

Antiviral: Certain 1,2,4-triazole derivatives have shown promise as antiviral agents, including activity against various viral strains. nih.govdntb.gov.ua

Anticancer: The 1,2,4-triazole nucleus is a key component in several anticancer drugs and is a focal point of research for the development of new therapeutic agents. nih.govnih.govekb.eg

In organic synthesis, the 1,2,4-triazole ring serves as a versatile building block. Its synthesis is well-established, and its functionalization allows for the creation of complex molecular architectures. The presence of multiple nitrogen atoms provides sites for substitution and coordination to metal centers, making it useful in catalysis and materials science.

Contextualizing Ethyl 5-Iodo-1H-1,2,4-Triazole-3-Carboxylate within Modern Heterocyclic Research

Within the vast family of 1,2,4-triazole derivatives, ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate holds a special place due to its trifunctional nature. The presence of the iodine atom at the 5-position is particularly significant. Halogenated heterocycles are highly sought-after intermediates in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the iodo-position, providing a straightforward route to a vast library of novel 1,2,4-triazole derivatives.

The ethyl carboxylate group at the 3-position offers another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This versatility further enhances the utility of the molecule as a scaffold for building complex structures.

The combination of these features makes ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate a powerful tool for chemists seeking to synthesize novel compounds with potential applications in medicine, agriculture, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFLKRFMBPWDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672176 | |

| Record name | Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-90-1 | |

| Record name | Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in Triazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectral data for ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate has been reported in the accessible literature. For analogous triazole structures, NMR is a primary tool for confirming the successful synthesis and elucidating the precise molecular structure, including the position of substituents on the triazole ring and the conformation of the ethyl ester group. However, without experimental data for the title compound, a detailed analysis is not possible.

Mass Spectrometry (MS) Techniques (LC-MS, HRMS, APCI) for Molecular Confirmation and Purity Assessment

While commercial suppliers may offer Liquid Chromatography-Mass Spectrometry (LC-MS) data to confirm the purity and molecular weight of ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, these specific analyses are not available in published research. bldpharm.com High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition (C₅H₆IN₃O₂), but no such experimental data has been found. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are used for various triazoles, but specific application to this compound is undocumented. researchgate.net

Table 1: Expected Mass Spectrometry Data (Note: This table is predictive, based on the compound's formula, as no experimental data was found.)

| Technique | Adduct | Expected m/z (Monoisotopic) |

| HRMS (ESI+) | [M+H]⁺ | 281.9581 |

| HRMS (ESI+) | [M+Na]⁺ | 303.9399 |

| LRMS (ESI+) | [M+H]⁺ | 282 |

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra for ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate are unavailable. An experimental spectrum would be expected to show characteristic absorption bands for key functional groups, which would be crucial for confirming the compound's structure.

Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands (Note: This table is based on characteristic frequencies for functional groups present in the molecule, as no experimental data was found.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100-3300 | Stretching vibration of the amine in the triazole ring |

| C-H Stretch | 2900-3000 | Stretching of sp³ carbons in the ethyl group |

| C=O Stretch | 1710-1740 | Ester carbonyl stretch |

| C=N/C=C Stretch | 1500-1650 | Ring stretching vibrations of the triazole |

| C-O Stretch | 1100-1300 | Ester C-O bond stretch |

| C-I Stretch | 500-600 | Carbon-Iodine bond stretch |

X-ray Diffraction Studies for Solid-State Structure Determination

A search for crystallographic information revealed no published single-crystal X-ray diffraction studies for ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate. Such a study would provide definitive proof of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a related isomer, it has been explicitly noted that no crystal structure is reported, suggesting that crystallographic data for this class of compounds is generally scarce.

Computational and Theoretical Investigations of Ethyl 5 Iodo 1h 1,2,4 Triazole 3 Carboxylate and Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For derivatives of 1,2,4-triazole (B32235), methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate electronic structures.

The optimized geometry of ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is predicted to have a nearly planar 1,2,4-triazole ring. The substituents at the C3 and C5 positions—the ethyl carboxylate and iodo groups, respectively—will influence the bond lengths and angles of the heterocyclic core. The C-I bond introduces significant steric and electronic perturbations. The ethyl carboxylate group, due to the rotation around the C-C and C-O single bonds, will have several possible conformations, with the planar or near-planar arrangement relative to the triazole ring being the most stable to maximize π-conjugation. DFT calculations on related 1,2,4-triazole derivatives confirm that the calculated geometrical parameters are generally in good agreement with experimental data from X-ray crystallography. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.org

For 1,2,4-triazole analogs, the HOMO is typically a π-orbital distributed over the triazole ring, while the LUMO is a π*-antibonding orbital. In ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, both the iodo and ethyl carboxylate groups are electron-withdrawing. These substituents are expected to stabilize both the HOMO and LUMO, lowering their energy levels. The HOMO-LUMO gap is a critical parameter derived from these energies, and a smaller gap generally implies higher chemical reactivity. Theoretical studies on substituted triazoles allow for the prediction of these values. ntu.edu.iq

The electronic isosurfaces of the HOMO and LUMO would show the distribution of electron density. The HOMO is expected to be localized primarily on the triazole ring and the iodine atom, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the triazole ring and the electron-withdrawing carboxylate group, highlighting the regions susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -7.0 to -6.5 |

| ELUMO | -1.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | 5.5 to 6.0 |

Note: Values are representative based on DFT calculations of analogous substituted 1,2,4-triazoles.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the triazole ring (specifically N2 and N4) and the carbonyl oxygen of the ester group. These sites are the primary hydrogen bond acceptors and are susceptible to interaction with electrophiles. researchgate.net Conversely, the hydrogen atom attached to the ring nitrogen (N1-H) will exhibit a region of high positive potential, making it a hydrogen bond donor site. A significant region of positive potential, known as a sigma-hole, is also anticipated on the iodine atom along the extension of the C-I bond, making it a potential halogen bond donor. acs.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.gov For ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, the calculated shifts can be compared with experimental data to confirm its structure. mdpi.comresearchgate.net The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to substitution. The electron-withdrawing carboxylate group at C3 and the iodo group at C5 are expected to significantly influence their respective ¹³C NMR signals. Good agreement between theoretical and experimental NMR chemical shifts has been demonstrated for a wide range of 1,2,4-triazole derivatives. nih.gov

DFT calculations are also used to predict vibrational frequencies (IR and Raman spectra). nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. For the target molecule, characteristic vibrational modes would include N-H stretching, C=O stretching of the ester, C-N and N-N stretching of the triazole ring, and C-I stretching. Studies on analogous molecules like 3,5-diamino-1,2,4-triazole have shown that scaled vibrational wavenumbers calculated via DFT are in excellent agreement with experimental FT-IR and FT-Raman data. nih.gov

| Spectroscopic Parameter | Predicted Range/Value |

|---|---|

| ¹³C NMR (C3-COOEt) | 155-165 ppm |

| ¹³C NMR (C5-I) | ~140-150 ppm (highly variable) |

| IR Freq. (N-H stretch) | 3100-3250 cm⁻¹ |

| IR Freq. (C=O stretch) | 1720-1740 cm⁻¹ |

| IR Freq. (Triazole ring stretch) | 1400-1600 cm⁻¹ |

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters, also known as global reactivity descriptors, can be calculated. These descriptors provide quantitative measures of the reactivity and stability of a molecule. Key parameters include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness and a large HOMO-LUMO gap indicate high stability and low reactivity. Conversely, low chemical hardness (high softness) suggests higher reactivity. The electrophilicity index measures the propensity of a species to accept electrons. For ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, the presence of electron-withdrawing groups is expected to result in a relatively high electrophilicity index, indicating it can act as a good electrophile.

| Descriptor | Symbol | Calculated Value |

|---|---|---|

| Electronegativity | χ | ~4.0 |

| Chemical Hardness | η | ~2.8 |

| Electrophilicity Index | ω | ~2.85 |

Note: Values are derived from the representative HOMO/LUMO energies in Table 1.

Conformational Analysis and Tautomerism Studies in 1,2,4-Triazoles

For substituted 1,2,4-triazoles, prototropic tautomerism is a key chemical feature. Three possible tautomers can exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is highly dependent on the nature and position of the substituents on the triazole ring. researchgate.net

Computational studies using DFT have shown that for C5-substituted 1,2,4-triazoles, electron-withdrawing groups (such as -COOH, -CHO, -CONH₂) stabilize the 1H-tautomer. researchgate.net Since ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate has an electron-withdrawing ester group at C3 and an iodine atom at C5, the 1H-tautomer is predicted to be the most stable form. The 4H-tautomer is generally found to be the least stable. researchgate.net The relative stability is influenced by intramolecular interactions between the substituent and the electron donor/acceptor centers of the triazole ring. researchgate.net

Conformational analysis primarily concerns the orientation of the ethyl carboxylate group relative to the triazole ring. The potential energy surface can be scanned by rotating the dihedral angle between the ring and the ester group to find the most stable conformation, which is typically a planar or near-planar arrangement that allows for favorable electronic conjugation.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and stability of a molecule in various environments, such as in solution or interacting with a biological target. nih.govpensoft.net

For ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, an MD simulation could be performed to assess its conformational stability. The simulation would involve placing the molecule in a simulation box, often with a solvent like water, and solving Newton's equations of motion for all atoms over a period of time (typically nanoseconds). researchgate.net

Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, low RMSD value indicates that the molecule maintains a stable conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values suggest greater flexibility in that region of the molecule. researchgate.net

Such simulations can confirm whether the minimum energy conformation predicted by DFT is stable over time under simulated physiological or solution conditions. pensoft.net

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for Iodinated Triazoles

A significant challenge in medicinal chemistry is the development of environmentally benign and efficient synthetic protocols. Future research will focus on creating novel and sustainable methods for the synthesis of iodinated triazoles like ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate.

Key areas of development include:

Green Catalysts: Molecular iodine is gaining attention as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, often resulting in excellent yields and high selectivity. nih.gov Its mild Lewis acidity makes it suitable for promoting reactions under greener conditions. nih.gov The use of reusable, zinc-based heterogeneous catalysts, such as ZnO nanoparticles, also represents a sustainable, copper-free approach for triazole synthesis. rsc.org

Eco-Friendly Solvents: A major goal is to replace conventional volatile organic compounds (VOCs) with benign alternatives. nih.gov Water-driven procedures and the use of biodegradable solvents like Cyrene™ are being explored. rsc.orgnih.gov The use of Cyrene™, for instance, allows for product isolation through simple precipitation in water, which circumvents the need for organic solvent extractions and chromatography, thereby minimizing waste. nih.gov

Energy-Efficient Methods: Techniques such as ultrasound-assisted synthesis and microwave irradiation are being investigated to reduce reaction times and energy consumption. nih.govorganic-chemistry.org An ultrasound-assisted strategy has been reported for constructing diversified pyrrolobenzodiazepine-triazole hybrids, showcasing the potential of this energy-efficient method. nih.gov

| Synthetic Approach | Key Features | Potential Advantages | References |

| Iodine Catalysis | Uses molecular iodine as a catalyst. | Inexpensive, non-toxic, readily available, mild conditions. | nih.govresearchgate.net |

| Heterogeneous Catalysis | Employs solid-phase catalysts like ZnO nanoparticles. | Reusable catalyst, often copper-free, aligns with green chemistry. | rsc.org |

| Alternative Solvents | Utilizes biodegradable solvents (e.g., Cyrene™) or water. | Reduces reliance on VOCs, simplifies product isolation, lowers waste. | rsc.orgnih.gov |

| Microwave/Ultrasound | Uses alternative energy sources to drive reactions. | Faster reaction rates, potentially higher yields, reduced energy use. | nih.govorganic-chemistry.org |

Exploration of Diverse Derivatization Pathways for Enhanced Bioactivity

The 1,2,4-triazole (B32235) scaffold is a versatile core that can be modified to enhance its biological activity. qu.edu.sa Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate serves as an excellent starting point for creating diverse derivatives. The iodine atom at the 5-position is a particularly attractive site for modification through cross-coupling reactions, while the ester group at the 3-position can be converted into amides or other functional groups.

Future derivatization strategies will likely focus on:

Molecular Hybridization: This approach involves combining the triazole moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting therapeutic effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the triazole core and its substituents will be crucial to understand how structural changes affect bioactivity. This can lead to the optimization of lead compounds with improved potency and selectivity. nih.gov

Bioisosteric Replacement: The triazole ring is known as a bioisostere for amide or ester bonds, which allows it to interact effectively with biological receptors. researchgate.net Further exploration of bioisosteric replacements for different parts of the molecule could lead to compounds with improved pharmacokinetic properties.

Advanced Mechanistic Studies of Triazole-Forming Reactions

A deeper understanding of the mechanisms behind triazole-forming reactions is essential for optimizing reaction conditions, controlling regioselectivity, and designing more efficient synthetic pathways. While many synthetic methods for 1,2,4-triazoles exist, the precise mechanisms are not always fully elucidated. frontiersin.orgnih.gov

Future research should prioritize:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to analyze and optimize molecular geometries of reactants, intermediates, and products, providing insights into the reaction pathways. mdpi.com

Spectroscopic Analysis: Advanced techniques like 2D NMR can help in the conformational analysis of intermediates and products, which can reveal structure-activity relationships that guide the design of more effective molecules. mdpi.com

Kinetic Studies: Investigating the kinetics of triazole-forming reactions can help identify rate-determining steps and optimize factors such as catalyst loading, temperature, and solvent to improve yields and reduce reaction times.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

Modern drug discovery relies heavily on the ability to rapidly synthesize and test large numbers of compounds. Integrating the synthesis of iodinated triazoles with high-throughput screening (HTS) and combinatorial chemistry is a key strategy for accelerating the discovery of new lead compounds. rsc.org

Key aspects of this integration include:

Library Synthesis: Combinatorial approaches, such as those using "click" chemistry, can be used to generate large and diverse libraries of triazole derivatives. chemrxiv.org Automated, continuous-flow reactors can further accelerate the synthesis and purification of these libraries. rsc.org

Phenotypic Screening: HTS can be used to test these compound libraries against various biological targets, such as pathogenic parasites or cancer cell lines, to identify "hits" with desired biological activity. nih.gov This approach allows for the discovery of compounds with novel mechanisms of action.

Early ADME-Tox Profiling: Integrating early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME-tox) profiling into the screening cascade helps to eliminate compounds with unfavorable properties at an early stage, saving time and resources. nih.gov

| Technology | Application in Triazole Research | Potential Outcome | References |

| Combinatorial Chemistry | Rapid synthesis of large libraries of diverse triazole derivatives. | Accelerated discovery of structure-activity relationships. | chemrxiv.org |

| High-Throughput Screening (HTS) | Parallel testing of thousands of compounds for biological activity. | Rapid identification of "hit" compounds for further development. | rsc.orgnih.gov |

| Continuous Flow Synthesis | Automated synthesis and purification of compound libraries. | Increased efficiency and speed in library generation. | rsc.org |

Rational Design of Next-Generation Bioactive Molecules Incorporating the Triazole Moiety

Rational drug design, which relies on understanding the three-dimensional structure of biological targets, is a powerful approach for creating highly specific and potent drugs. nih.gov The 1,2,4-triazole scaffold is an excellent candidate for this strategy due to its ability to engage in hydrogen bonding and other interactions with biological receptors. nih.gov

Future directions in the rational design of triazole-based molecules include:

Computer-Aided Drug Design (CADD): Techniques like molecular docking and virtual screening can be used to predict how triazole derivatives will bind to specific protein targets. This allows for the prioritization of compounds for synthesis and testing. nih.gov

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of the triazole scaffold that are essential for its biological activity can guide the design of new molecules with enhanced potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the triazole ring can be screened for their ability to bind to a target protein. These fragments can then be grown or combined to create more potent lead compounds.

The rational utilization of 1,2,4-triazole-based derivatives represents an attractive approach in the development of new drug candidates that satisfy both chemical strategies and biological outcomes. nih.gov

Q & A

Q. What are the standard synthetic routes for ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves iodination of a preformed triazole carboxylate scaffold. A common approach is the electrophilic substitution of a hydrogen atom at the 5-position using iodine in the presence of an oxidizing agent (e.g., N-iodosuccinimide) under acidic or neutral conditions. For example:

- Route A : React ethyl 1H-1,2,4-triazole-3-carboxylate with iodine monochloride (ICl) in acetic acid at 60–80°C for 6–12 hours .

- Route B : Use N-iodosuccinimide (NIS) in dimethylformamide (DMF) with catalytic sulfuric acid at room temperature for 24 hours.

Q. Key Variables :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may increase side reactions.

- Temperature : Higher temperatures (e.g., 80°C) reduce reaction time but risk decomposition of the triazole ring.

- Yield Optimization : Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) typically yields 40–60% .

Q. What spectroscopic techniques are most effective for characterizing ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the ethyl ester group (δ ~4.3–4.5 ppm for OCH2, δ ~1.3–1.4 ppm for CH3) and the iodinated triazole ring (absence of aromatic protons at the 5-position) .

- LC-MS : Detect molecular ion peaks at m/z = 297 [M+H]+ (C6H7IN3O2+) and validate purity (>95%) .

- FT-IR : Identify ester carbonyl stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm crystal packing and stability .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize iodination of triazole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the triazole ring. For ethyl 1H-1,2,4-triazole-3-carboxylate, the 5-position exhibits the highest electrophilicity (f⁻ > 0.2), favoring iodination .

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify energy barriers. For example, NIS-mediated iodination has a lower activation energy (~25 kcal/mol) compared to ICl (~30 kcal/mol) .

- Machine Learning : Train models on existing iodination datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for new substrates .

Q. What strategies mitigate iodide displacement or degradation during storage or subsequent reactions?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid exposure to light, as UV radiation accelerates C–I bond cleavage .

- Handling in Reactions :

- Use mild bases (e.g., K2CO3) instead of strong nucleophiles (e.g., NaOH) to minimize iodide displacement.

- Protect the triazole ring via temporary silylation (e.g., TMSCl) during cross-coupling reactions .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products (e.g., de-iodinated triazole) .

Q. How can contradictory data on reaction yields or byproducts be systematically analyzed?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) and identify interactions. For example, a 2² factorial study revealed that DMF increases byproduct formation at >80°C .

- Mechanistic Probes :

- Add radical scavengers (e.g., TEMPO) to test for radical pathways in iodination.

- Isotope labeling (e.g., ¹³C-triazole) to track regioselectivity .

- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., di-iodinated species) that conventional LC-MS may miss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.